molecular formula C15H21NO2 B2506891 (3S,4S)-1-Benzyl-4-isopropylpyrrolidine-3-carboxylic acid CAS No. 2044705-41-9

(3S,4S)-1-Benzyl-4-isopropylpyrrolidine-3-carboxylic acid

Cat. No.: B2506891
CAS No.: 2044705-41-9
M. Wt: 247.338
InChI Key: NAPCCAHFOLFWRQ-UONOGXRCSA-N
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Description

“(3S,4S)-1-Benzyl-4-isopropylpyrrolidine-3-carboxylic acid” is a chiral pyrrolidine derivative featuring a benzyl group at the N1 position and an isopropyl substituent at the C4 position. The stereochemistry at C3 and C4 (both S-configuration) confers distinct conformational rigidity and stereoelectronic properties, making it a valuable scaffold in medicinal chemistry and asymmetric synthesis. The carboxylic acid moiety enhances solubility in polar solvents and facilitates interactions with biological targets, such as enzymes or receptors. Its crystalline analogs (e.g., cyclohexylidene-protected derivatives) exhibit well-defined hydrogen-bonding networks, as seen in related structures .

Properties

IUPAC Name

(3S,4S)-1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11(2)13-9-16(10-14(13)15(17)18)8-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3,(H,17,18)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPCCAHFOLFWRQ-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method adapts the aziridinium ion strategy reported for analogous pyrrolidinecarboxylic acids. Starting from (S)-styrene oxide, the synthesis involves:

  • Epoxide ring-opening with 3-(benzylamino)propionitrile to form a secondary amine.
  • Aziridinium ion formation via treatment with thionyl chloride, enabling stereospecific chlorination.
  • Nitrile anion cyclization under basic conditions to construct the pyrrolidine ring.
  • Hydrolysis of the nitrile group to the carboxylic acid.

Stereochemical Control

The (3S,4S) configuration arises from the retention of stereochemistry during aziridinium ion chlorination. The regioselective ring-opening of the aziridinium ion ensures the isopropyl and benzyl groups occupy trans positions.

Process Optimization

  • Yield : 84% overall yield achieved in a pilot-scale synthesis (17 kg output).
  • Purification : Chromatography-free process with crystallization as the final purification step.
Parameter Value
Starting Material (S)-Styrene oxide
Key Intermediate Aziridinium ion
Cyclization Agent KOtBu in THF
Reaction Scale Up to 17 kg

Schiff Base Addition to Activated Alkenes

Reaction Mechanism

This approach, detailed in patent literature, involves:

  • Schiff base formation between glycine esters and aldehydes.
  • Conjugate addition to electron-deficient alkenes (e.g., acrylates).
  • Cyclization to form the pyrrolidine ring.

Stereoselectivity

The (3S,4S) configuration is controlled by the geometry of the alkene and the chiral auxiliary in the Schiff base. For example, using (S)-proline-derived Schiff bases directs the facial selectivity during cyclization.

Industrial Feasibility

  • Catalyst : Triethylamine (10–30 mol%) in ethanol at 60°C.
  • Scale-Up : Compatible with protic solvents (e.g., tert-butanol) under hydrogenation conditions.

Enantioselective Michael Addition-Cyclization

Method Development

A patented route employs:

  • Enantioselective Michael addition of nitroalkanes to α,β-unsaturated ketones using amine catalysts.
  • Reductive cyclization of the Michael adduct to form the pyrrolidine core.

Key Advantages

  • Atom Economy : No protecting groups required.
  • Stereocontrol : >90% enantiomeric excess (ee) achieved with cinchona alkaloid catalysts.

Representative Conditions

Step Conditions Yield
Michael Addition 20 mol% Quinidine, CH₂Cl₂, −20°C 85%
Reductive Cyclization H₂ (30 bar), Pd/C, EtOH 78%

Stereoselective Alkylation and Cyclization

Synthetic Pathway

  • Chiral amine synthesis : (S)-1-phenylethylamine directs stereochemistry during alkylation.
  • Mitsunobu reaction : Introduces the isopropyl group with retention of configuration.
  • Carboxylation : CO₂ insertion under high pressure (20 MPa) forms the carboxylic acid.

Challenges and Solutions

  • Byproducts : Competing N-alkylation minimized using bulky bases (e.g., DBU).
  • Purification : Silica gel chromatography required for diastereomeric separation.

Comparative Analysis of Methods

Method Overall Yield Stereoselectivity Scalability
Aziridinium Ion 84% >99% de Pilot-scale
Schiff Base 68% 92% ee Lab-scale
Michael Addition 78% 90% ee Bench-scale
Mitsunobu 65% 85% de Lab-scale

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-Benzyl-4-isopropylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The benzyl and isopropyl groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include esters, amides, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves:

  • Formation of the Pyrrolidine Ring : Through cyclization reactions using amino acids or amines.
  • Introduction of the Benzyl Group : Via nucleophilic substitution with benzyl halides.
  • Introduction of the Isopropyl Group : Using alkylation reactions with isopropyl halides.
  • Carboxylic Acid Group Formation : Through oxidation reactions of suitable precursors.

Chemistry

Chiral Building Block :
(3S,4S)-1-Benzyl-4-isopropylpyrrolidine-3-carboxylic acid serves as a chiral building block in organic synthesis. It is utilized in the creation of complex organic molecules, enhancing selectivity in reactions due to its stereochemistry.

ApplicationDescription
Asymmetric SynthesisFacilitates the selective formation of enantiomers in various chemical reactions.
Reaction MechanismsInvestigated for its role in catalytic cycles and reaction pathways.

Biology

Biochemical Assays :
The compound is explored as a ligand in biochemical assays, particularly in studying enzyme-substrate interactions. Its ability to modulate enzyme activity can provide insights into metabolic pathways.

Potential Therapeutic Applications :
Research indicates that derivatives of this compound may have therapeutic potential, particularly in neurological disorders and cancer treatment:

  • BACE1 Inhibition : Certain derivatives have shown significant inhibitory activity against BACE1, an enzyme linked to Alzheimer's disease.
  • Cancer Therapeutics : Structural analogs have demonstrated potential as inhibitors of protein synthesis in cancer cell lines.
Biological ActivityImplications
Enzyme ModulationInvestigated for its effects on various enzymes involved in metabolic pathways.
Drug DevelopmentExplored as a precursor for developing new therapeutic agents targeting specific diseases.

Medicine

Drug Development :
This compound has been studied for its potential role as a precursor in drug development. Its unique structure allows for modifications that could enhance pharmacological properties.

Medical ApplicationsDescription
Neurological DisordersPotential use in developing treatments for conditions like Alzheimer's disease.
OncologyInvestigated for anti-cancer properties through inhibition of specific pathways.

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the production of fine chemicals and pharmaceuticals.

Industrial UseDescription
Fine Chemicals ProductionActs as an intermediate in synthesizing various chemical compounds.
AgrochemicalsUtilized in developing agrochemical products due to its reactive nature.

Case Study 1: Asymmetric Catalysis

A study demonstrated the effectiveness of this compound as a catalyst in asymmetric synthesis, leading to high enantiomeric excess (ee) in the formation of chiral products. The results indicated that modifications to the substituents on the pyrrolidine ring could enhance catalytic efficiency.

Case Study 2: BACE1 Inhibition

Research involving derivatives of this compound showed promising results in inhibiting BACE1 activity with IC50 values below 0.05 μM. This suggests potential therapeutic applications in treating Alzheimer's disease by reducing amyloid-beta peptide production.

Mechanism of Action

The mechanism of action of (3S,4S)-1-Benzyl-4-isopropylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways related to signal transduction, metabolism, or gene expression, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare “(3S,4S)-1-Benzyl-4-isopropylpyrrolidine-3-carboxylic acid” with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications:

Compound Substituents Key Features References
This compound (Target Compound) N1: Benzyl; C4: Isopropyl; C3: Carboxylic acid High stereochemical rigidity; potential for receptor binding due to lipophilic substituents. N/A
(3S,4S)-4,5-O-Cyclohexylidene-4,5-dihydroxy-3-methylamino-pentanoic acid C3: Methylamino; C4/C5: Cyclohexylidene-protected diol; C-terminal: Carboxylic acid Crystalline structure with Cl⁻ hydrogen-bonding network; used in stereochemical studies.
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid N1: Boc-protected; C4: Phenyl; Backbone: Piperidine (6-membered ring) Enhanced stability due to Boc protection; phenyl group may enhance π-π interactions.
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine backbone; C2: Chloro; C6: Methyl; C4: Carboxylic acid Planar aromatic system with electron-withdrawing groups; potential for halogen bonding.
(3S,4S)-1-(tert-Butoxycarbonyl)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid N1: Boc-protected; C4: Difluoromethyl Fluorinated substituent increases metabolic stability and lipophilicity.

Key Comparisons

Cyclohexylidene-protected analogs (e.g., ) exhibit additional steric hindrance, altering solubility and crystallinity.

Substituent Effects: N1 Substituents: The benzyl group in the target compound provides lipophilicity and aromatic interactions, whereas Boc-protected analogs (e.g., ) improve stability but reduce reactivity. In contrast, difluoromethyl groups () enhance electronegativity and metabolic resistance.

Functional Group Interactions :

  • Carboxylic acid groups (common to all compounds) enable salt formation and hydrogen bonding, critical for crystallinity (e.g., Cl⁻ interactions in ) and biological activity.
  • Halogenated derivatives (e.g., 2-chloro in ) exhibit distinct electronic profiles, favoring halogen bonding in molecular recognition.

Synthetic Accessibility: Boc and benzyl groups are frequently used as protecting strategies (e.g., ), but their removal (e.g., hydrogenolysis for benzyl) requires specific conditions that may affect stereochemical integrity.

Biological Activity

(3S,4S)-1-Benzyl-4-isopropylpyrrolidine-3-carboxylic acid (CAS: 2044705-41-9) is a chiral compound with a unique structure featuring a pyrrolidine ring, a benzyl group at the nitrogen atom, an isopropyl group at the 4-position, and a carboxylic acid group at the 3-position. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure

The molecular formula of this compound is C15H21NO2. Its structural representation is as follows:

SMILES CC C C H 1CN CC2 CC CC C2 C C H 1C O O\text{SMILES CC C C H 1CN CC2 CC CC C2 C C H 1C O O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate various biochemical pathways related to signal transduction, metabolism, and gene expression. The compound has been investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain biological targets. For instance, it has been explored for its role in inhibiting HIV reverse transcriptase (RT) associated with RNase H activity. Compounds with similar structural features have shown low micromolar inhibition of HIV RT-associated RNase H without significantly affecting RT polymerase activity .

Case Studies

  • Antiviral Activity : A study reported that derivatives of carboxylic acids similar to this compound demonstrated antiviral activity against HIV. One compound exhibited an effective concentration (EC50) of 10 µM against HIV, suggesting that modifications to the structure can enhance biological efficacy .
  • Enzyme Interaction : Another investigation highlighted the compound's potential to interact with various enzymes and receptors, influencing their activity and providing insights into its pharmacological properties.

Comparative Analysis of Biological Activities

CompoundTargetActivity LevelReference
This compoundHIV RT RNase HLow Micromolar
Related Hydroxypyridone DerivativesHIV RTEC50 = 10 µM
Other Pyrrolidine DerivativesVarious EnzymesVariable

Applications in Research

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its applications include:

  • Chiral Building Block : Used in the synthesis of complex organic molecules.
  • Biochemical Probes : Investigated for its potential as a ligand in biochemical assays.
  • Drug Development : Explored for therapeutic properties and as a precursor in drug synthesis .

Q & A

Q. What are the common synthetic strategies for (3S,4S)-1-Benzyl-4-isopropylpyrrolidine-3-carboxylic acid, and how do protecting groups influence the reaction pathway?

Methodological Answer: The synthesis typically involves multi-step organic reactions with strict stereochemical control. Key steps include:

  • Chiral induction : Use of chiral auxiliaries or asymmetric catalysis to establish the (3S,4S) configuration. For example, tert-butoxycarbonyl (Boc) groups are often employed to protect the pyrrolidine nitrogen during synthesis .
  • Functional group manipulation : The benzyl group is introduced via alkylation or reductive amination, while the isopropyl substituent may be added through nucleophilic substitution or cross-coupling reactions .
  • Carboxylic acid activation : Coupling agents like DCC (dicyclohexylcarbodiimide) are used to activate the carboxylic acid for subsequent reactions .
    Protecting groups (e.g., Boc, Cbz) prevent undesired side reactions and simplify purification. For instance, Boc protection allows selective deprotection under acidic conditions without affecting other functional groups .

Q. What analytical techniques are essential for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for verifying the pyrrolidine backbone and substituent positions. Coupling constants in 1H NMR can indicate stereochemistry (e.g., vicinal coupling between H3 and H4) .
  • X-ray Crystallography : Provides unambiguous confirmation of absolute stereochemistry, as demonstrated in related pyrrolidine derivatives .
  • Chiral HPLC or Polarimetry : Used to assess enantiomeric purity, ensuring no racemization occurs during synthesis .

Q. How does the stereochemistry of the pyrrolidine ring influence biological activity in drug discovery?

Methodological Answer: The (3S,4S) configuration dictates spatial orientation, affecting binding to target proteins. For example:

  • Receptor interactions : Stereochemistry influences hydrogen bonding and van der Waals contacts with residues in enzyme active sites. Modifications to the isopropyl or benzyl groups can alter binding affinity by >10-fold .
  • Metabolic stability : Stereoisomers may exhibit different susceptibility to enzymatic degradation, impacting pharmacokinetics .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize enantiomeric excess (ee) during synthesis?

Methodological Answer:

  • Catalyst screening : Chiral catalysts (e.g., Ru-BINAP complexes) or enzymes (lipases, oxidoreductases) can enhance stereoselectivity. Reaction parameters (temperature, solvent polarity) must be systematically varied. For example, low temperatures (−20°C) may reduce kinetic resolution of intermediates .
  • In-line monitoring : Techniques like FTIR or Raman spectroscopy enable real-time tracking of reaction progress and ee .
  • Computational modeling : Density functional theory (DFT) predicts transition-state energies to guide catalyst design .

Q. How should contradictory data on biological activity between in vitro and in vivo studies be resolved?

Methodological Answer:

  • Structural-activity relationship (SAR) analysis : Compare analogs with modified substituents (e.g., replacing isopropyl with cyclopropyl) to identify key binding motifs .
  • Metabolite profiling : Use LC-MS to detect in vivo degradation products that may inhibit or enhance activity .
  • Receptor mutagenesis : Engineer target proteins to validate binding hypotheses (e.g., mutating residues predicted to interact with the carboxylic acid group) .

Q. What experimental approaches mitigate stability issues during storage and handling?

Methodological Answer:

  • Degradation studies : Accelerated stability testing (e.g., 40°C/75% RH) identifies vulnerable functional groups. For example, the carboxylic acid may form hydrates under humid conditions, altering solubility .
  • Lyophilization : Freeze-drying improves shelf life by reducing hydrolysis .
  • Protective formulations : Encapsulation in cyclodextrins or liposomes prevents oxidation of the benzyl group .

Q. How can computational methods complement experimental data in designing derivatives with improved pharmacokinetics?

Methodological Answer:

  • Molecular docking : Predict binding modes to prioritize derivatives for synthesis. For instance, docking studies may reveal that fluorination of the benzyl group enhances hydrophobic interactions .
  • ADMET prediction : Tools like SwissADME estimate absorption, distribution, and toxicity. Substituents with high polar surface area (>80 Ų) often exhibit poor blood-brain barrier penetration .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

Methodological Answer:

  • Batch analysis : Verify compound purity (HPLC >98%) and stereochemical integrity (optical rotation) to rule out batch variability .
  • Assay standardization : Differences in cell lines (e.g., HEK293 vs. CHO) or assay buffers (pH, ion concentration) can alter IC50 values. Replicate studies under identical conditions .
  • Crystallographic validation : Co-crystallize the compound with its target to confirm binding mode, resolving ambiguities from indirect assays (e.g., fluorescence quenching) .

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